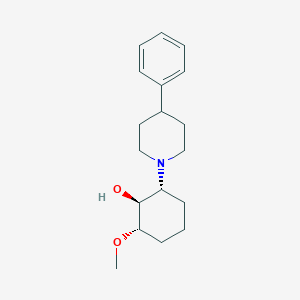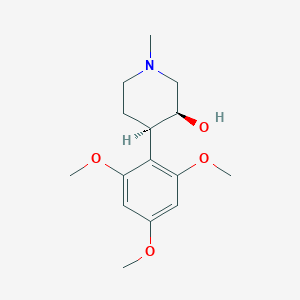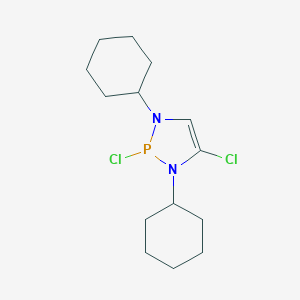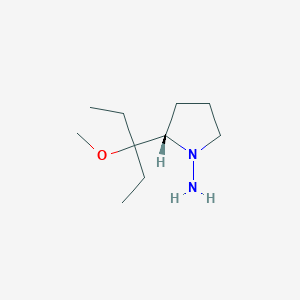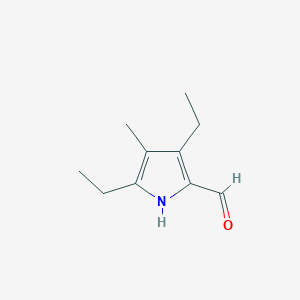
3,5-Diethyl-4-methyl-1H-pyrrole-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Diethyl-4-methyl-1H-pyrrole-2-carbaldehyde, also known as DEPC, is a chemical compound that has gained significant attention in the field of scientific research. It is a versatile compound that is widely used in various applications, including pharmaceuticals, agrochemicals, and materials science. DEPC is a pyrrole derivative that contains both carbonyl and aldehyde functional groups, making it an important intermediate in the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of 3,5-Diethyl-4-methyl-1H-pyrrole-2-carbaldehyde involves the modification of RNA molecules through the reaction of 3,5-Diethyl-4-methyl-1H-pyrrole-2-carbaldehyde with the amino groups present in RNA. This modification leads to the inhibition of enzymatic activity and the disruption of RNA secondary structure, which can affect the function of RNA molecules.
Biochemische Und Physiologische Effekte
3,5-Diethyl-4-methyl-1H-pyrrole-2-carbaldehyde has been shown to have a range of biochemical and physiological effects. In particular, it has been found to inhibit the activity of various enzymes, including RNA polymerase, proteases, and phosphatases. Additionally, 3,5-Diethyl-4-methyl-1H-pyrrole-2-carbaldehyde has been shown to affect the stability and folding of proteins, leading to changes in their function.
Vorteile Und Einschränkungen Für Laborexperimente
3,5-Diethyl-4-methyl-1H-pyrrole-2-carbaldehyde has several advantages as a reagent for lab experiments. It is relatively inexpensive and easy to synthesize, making it a popular choice for researchers. Additionally, its ability to modify RNA molecules makes it a valuable tool for the study of RNA structure and function. However, 3,5-Diethyl-4-methyl-1H-pyrrole-2-carbaldehyde also has some limitations. It can be toxic at high concentrations, and its effects on RNA molecules can be difficult to control.
Zukünftige Richtungen
There are several potential future directions for research on 3,5-Diethyl-4-methyl-1H-pyrrole-2-carbaldehyde. One area of interest is the development of new methods for the modification of RNA molecules using 3,5-Diethyl-4-methyl-1H-pyrrole-2-carbaldehyde. Additionally, there is potential for the use of 3,5-Diethyl-4-methyl-1H-pyrrole-2-carbaldehyde in the development of new drugs and materials. Further studies are needed to fully understand the biochemical and physiological effects of 3,5-Diethyl-4-methyl-1H-pyrrole-2-carbaldehyde and its potential applications in various fields of scientific research.
Synthesemethoden
The synthesis of 3,5-Diethyl-4-methyl-1H-pyrrole-2-carbaldehyde involves the reaction of 2,4-pentanedione with ethylamine and methylamine in the presence of acetic acid. The resulting product is then oxidized using potassium permanganate to yield 3,5-Diethyl-4-methyl-1H-pyrrole-2-carbaldehyde. This method is relatively simple and efficient, making it a popular choice for the production of 3,5-Diethyl-4-methyl-1H-pyrrole-2-carbaldehyde on a large scale.
Wissenschaftliche Forschungsanwendungen
3,5-Diethyl-4-methyl-1H-pyrrole-2-carbaldehyde has been extensively studied for its potential applications in various fields of scientific research. In particular, it has been found to be a useful reagent for the modification of RNA molecules. 3,5-Diethyl-4-methyl-1H-pyrrole-2-carbaldehyde reacts with the amino groups present in RNA, leading to the inhibition of enzymatic activity and the disruption of RNA secondary structure. This property has made 3,5-Diethyl-4-methyl-1H-pyrrole-2-carbaldehyde a valuable tool for the study of RNA structure and function.
Eigenschaften
CAS-Nummer |
112452-37-6 |
|---|---|
Produktname |
3,5-Diethyl-4-methyl-1H-pyrrole-2-carbaldehyde |
Molekularformel |
C10H15NO |
Molekulargewicht |
165.23 g/mol |
IUPAC-Name |
3,5-diethyl-4-methyl-1H-pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C10H15NO/c1-4-8-7(3)9(5-2)11-10(8)6-12/h6,11H,4-5H2,1-3H3 |
InChI-Schlüssel |
OIUKWBMHAQPKII-UHFFFAOYSA-N |
SMILES |
CCC1=C(NC(=C1C)CC)C=O |
Kanonische SMILES |
CCC1=C(NC(=C1C)CC)C=O |
Synonyme |
1H-Pyrrole-2-carboxaldehyde,3,5-diethyl-4-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



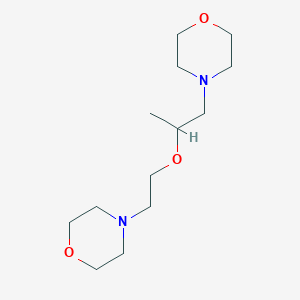
![(2S)-2-[[4-[[4-oxo-2-(trifluoromethyl)-1H-quinazolin-6-yl]methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid](/img/structure/B38675.png)
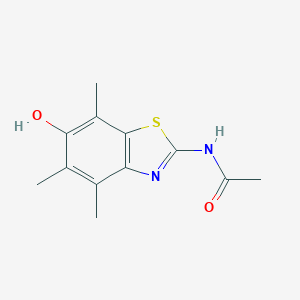
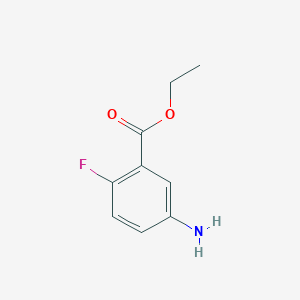
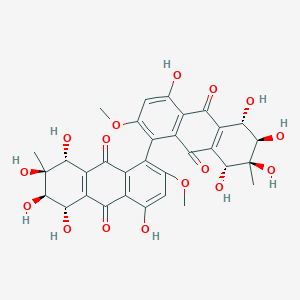
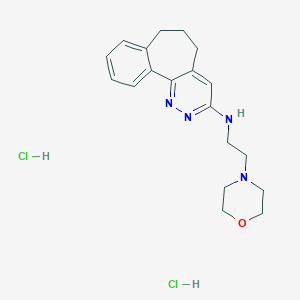
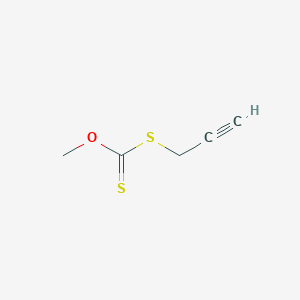
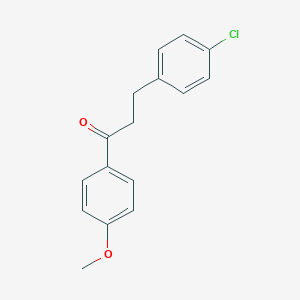
![(Thieno[2,3-d][1,2]oxazol-3-yl)methanol](/img/structure/B38691.png)
![Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-threonine tert-Butyl Ester](/img/structure/B38694.png)
